ethyl 2-[2-[(1H-imidazol-2-ylsulfonylamino)methyl]-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-[(1H-imidazol-2-ylsulfonylamino)methyl]-1,3-thiazol-4-yl]acetate is a complex organic compound featuring both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and versatility in chemical reactions. The compound’s unique structure allows it to participate in various chemical processes, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-[(1H-imidazol-2-ylsulfonylamino)methyl]-1,3-thiazol-4-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Formation of the Thiazole Ring: The thiazole ring is usually formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Rings: The imidazole and thiazole rings are then coupled through a sulfonylation reaction, where a sulfonyl chloride reacts with the amine group on the imidazole ring.
Esterification: Finally, the acetate group is introduced through esterification, typically using ethyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially reducing it to an imidazoline derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Imidazoline Derivatives: From reduction reactions.
Substituted Imidazole-Thiazole Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-[2-[(1H-imidazol-2-ylsulfonylamino)methyl]-1,3-thiazol-4-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes with sulfonamide or thiazole binding sites.
Medicine: Investigated for its antimicrobial and antifungal properties, leveraging the bioactivity of the imidazole and thiazole rings.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate: Similar structure but lacks the thiazole ring.
2-(2-(1H-imidazol-2-ylsulfonylamino)ethyl)-1,3-thiazole: Similar but with different substitution patterns.
Uniqueness
Ethyl 2-[2-[(1H-imidazol-2-ylsulfonylamino)methyl]-1,3-thiazol-4-yl]acetate is unique due to the combination of imidazole and thiazole rings, which provides a versatile platform for chemical modifications and biological interactions
Properties
IUPAC Name |
ethyl 2-[2-[(1H-imidazol-2-ylsulfonylamino)methyl]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S2/c1-2-19-10(16)5-8-7-20-9(15-8)6-14-21(17,18)11-12-3-4-13-11/h3-4,7,14H,2,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTYTDDRMSVDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)CNS(=O)(=O)C2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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